2-[(2-bromophenyl)formamido]-3-methylbutanoic acid
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Overview
Description
2-[(2-bromophenyl)formamido]-3-methylbutanoic acid is an organic compound that features a brominated benzoyl group attached to an amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-bromophenyl)formamido]-3-methylbutanoic acid typically involves the reaction of 2-bromobenzoyl chloride with an appropriate amino acid derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(2-bromophenyl)formamido]-3-methylbutanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiourea can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Products include azides or thiols depending on the nucleophile used.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or amines.
Scientific Research Applications
2-[(2-bromophenyl)formamido]-3-methylbutanoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2-bromophenyl)formamido]-3-methylbutanoic acid involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity to its targets. The amide group can form hydrogen bonds, further stabilizing the interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromobenzoyl chloride
- 2-Bromobenzyl alcohol
- 2-Bromobenzoic acid
Uniqueness
2-[(2-bromophenyl)formamido]-3-methylbutanoic acid is unique due to its combination of a brominated benzoyl group and an amino acid derivative. This structure imparts specific chemical properties that make it suitable for various applications, distinguishing it from other similar compounds .
Properties
CAS No. |
5237-27-4 |
---|---|
Molecular Formula |
C12H14BrNO3 |
Molecular Weight |
300.15 g/mol |
IUPAC Name |
2-[(2-bromobenzoyl)amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C12H14BrNO3/c1-7(2)10(12(16)17)14-11(15)8-5-3-4-6-9(8)13/h3-7,10H,1-2H3,(H,14,15)(H,16,17) |
InChI Key |
NUBVVMYRSWGRBI-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)O)NC(=O)C1=CC=CC=C1Br |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1=CC=CC=C1Br |
sequence |
V |
Origin of Product |
United States |
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